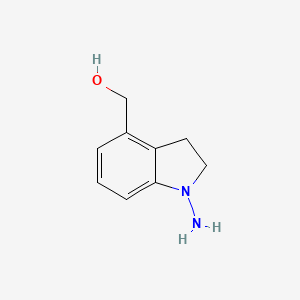

(1-Aminoindolin-4-yl)methanol

Description

(1-Aminoindolin-4-yl)methanol is an indoline derivative featuring an amino group (-NH₂) at the 1-position and a hydroxymethyl (-CH₂OH) group at the 4-position of the indoline scaffold. The amino and alcohol groups confer both nucleophilic and hydrogen-bonding capabilities, enabling diverse reactivity in organic synthesis .

Properties

IUPAC Name |

(1-amino-2,3-dihydroindol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-11-5-4-8-7(6-12)2-1-3-9(8)11/h1-3,12H,4-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECRXOHSJDFEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC(=C21)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 2-Indoline Derivatives

A widely applied method for introducing the amino substituent at the nitrogen involves reductive amination of indoline derivatives with aldehydes. The general procedure includes:

- Dissolving the 2-indoline derivative in a dichloromethane/acetic acid mixture.

- Adding the appropriate aldehyde to form an iminium intermediate.

- Reducing the iminium intermediate with sodium triacetoxyborohydride under reflux.

- Work-up with aqueous base, extraction, drying, and purification by column chromatography.

This method yields amino-substituted indoline derivatives in moderate to good yields (typically 55-80%) and is applicable to various aldehydes to introduce different substituents at the nitrogen.

| Step | Reagents/Conditions |

|---|---|

| Dissolution | DCM/CH3COOH (5:1 v/v), room temperature |

| Aldehyde addition | 0.2 mmol aldehyde added to 0.1 mmol indoline |

| Heating | Reflux for 1.5 hours |

| Reduction | Sodium triacetoxyborohydride, reflux 3–5 h |

| Work-up | NaOH (1N), extraction, drying over Na2SO4 |

| Purification | Column chromatography (n-hexane/ethyl acetate) |

This reductive amination approach is a cornerstone in synthesizing (1-aminoindolin-4-yl)methanol analogues, allowing for the introduction of the amino group at N-1 while retaining other functional groups.

Functionalization via Amination of Indolin-2-ones

Another approach involves the amination of 3-substituted indolin-2-ones using catalytic systems such as tetrabutylammonium iodide (TBAI) with tert-butyl hydroperoxide (TBHP) as an oxidant. This method enables the direct introduction of amino groups onto the indolinone core, which can subsequently be reduced or modified to yield the aminoindolinylmethanol structure.

- Mix 3-substituted indolin-2-one with TBAI (10 mol%) and benzophenone imine in the presence of TBHP.

- Stir at 70 °C for 12 hours.

- Quench with saturated sodium thiosulfate solution.

- Extract with ethyl acetate, dry, and evaporate.

- The residue is dissolved in methanol for further transformations.

This method provides a route to aminoindolinyl intermediates with yields typically ranging from 58% to 84% depending on substituents and conditions.

Use of Protective Groups and Carbamate Intermediates

Protective groups such as methoxymethyl (MOM) or tert-butoxycarbonyl (Boc) are employed to protect the amino group during multi-step syntheses. For example, the N-Boc protection of indoline derivatives allows selective functionalization at other positions without interference from the free amine.

Carbamic chloride intermediates can be prepared by reacting indoline derivatives with triphosgene, which then react with amines to form urea derivatives. This approach is useful for further derivatization but can also be adapted to prepare amino-substituted indoline methanol derivatives.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Reductive Amination | Aldehyde, NaBH(OAc)3, DCM/AcOH, reflux | 55–80 | Versatile, mild conditions, widely applicable |

| Amination of Indolin-2-ones | TBAI (10 mol%), TBHP, benzophenone imine, 70 °C, 12 h | 58–84 | Direct amination, oxidative conditions |

| Carbamate/Protective Group Strategy | Triphosgene, amines, Boc protection | 70–90 | Enables selective functionalization |

Detailed Research Findings and Data

Yields and Purity

- Reductive amination yields for indoline derivatives range from 55% to 78% depending on aldehyde used.

- Amination of 3-substituted indolin-2-ones reported yields up to 84% for aminoindolinyl compounds.

- Protective group strategies with carbamic chloride intermediates yield urea derivatives in 72-78% yields, demonstrating high efficiency.

Reaction Conditions Impact

- Reaction temperature and time are critical; reductive amination requires reflux for several hours to ensure complete conversion.

- Use of mild acids (acetic acid) facilitates iminium formation without decomposing sensitive groups.

- Oxidative amination requires controlled addition of TBHP to avoid overoxidation.

Purification Techniques

- Column chromatography using n-hexane/ethyl acetate mixtures is standard for isolating pure products.

- Drying agents like sodium sulfate are used to remove residual water before concentration.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Aminoindolin-4-yl)methanol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest structural analogs include:

- 4-(Hydroxymethyl)indoline-1-carboxamide: Replaces the amino group with a carboxamide, altering solubility and metabolic stability.

- 4-(Chloromethyl)-1,2-dimethyl-5-nitro-1H-imidazole (): Shares a chloromethyl group but differs in core structure (imidazole vs. indoline), leading to distinct electronic properties and reactivity .

Table 1: Key Functional Group Differences

Physicochemical Properties

Table 2: Alcohol Group Properties in Related Compounds

Biological Activity

(1-Aminoindolin-4-yl)methanol is an organic compound classified as an indoline derivative, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of (1-Aminoindolin-4-yl)methanol

This compound is characterized by the presence of an amino group and a hydroxyl group on the indoline ring structure, which contributes to its unique chemical reactivity and biological activity compared to other indoline derivatives. The synthesis typically involves reduction or amination reactions, utilizing various reagents such as hydrogen gas with palladium catalysts or ammonia in the presence of suitable catalysts .

The biological activity of (1-Aminoindolin-4-yl)methanol largely depends on its interaction with specific molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes, affecting metabolic pathways and cellular functions.

- Receptor Interaction : It could interact with receptors, modulating signaling pathways that influence physiological responses.

- Oxidative Stress Modulation : Its structure suggests potential antioxidant properties, which could help mitigate oxidative stress in cells.

Biological Activity and Therapeutic Potential

Research indicates that (1-Aminoindolin-4-yl)methanol exhibits a range of biological activities:

- Anti-inflammatory Properties : Studies have shown that indoline derivatives can act as dual inhibitors for lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), demonstrating significant anti-inflammatory effects in vitro and in vivo .

- Antimicrobial Activity : Similar compounds have been reported to possess antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

- Antioxidant Effects : The compound's structural features may confer antioxidant capabilities, contributing to cellular protection against oxidative damage.

Data Table: Summary of Biological Activities

| Biological Activity | Evidence | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of 5-LOX/sEH | |

| Antimicrobial | Activity against pathogenic microorganisms | |

| Antioxidant | Potential to reduce oxidative stress |

Case Studies and Research Findings

Several studies have investigated the biological activities of related indoline compounds, providing insights into their therapeutic potential:

- Indoline-Based Dual Inhibitors : A study focused on optimizing indoline derivatives as dual inhibitors for 5-LOX and sEH demonstrated promising anti-inflammatory effects. The research highlighted the importance of structural modifications in enhancing biological activity .

- Antimicrobial Properties : Research on various indole derivatives has shown significant antimicrobial effects against a range of pathogens, indicating that (1-Aminoindolin-4-yl)methanol may also exhibit similar properties. For instance, studies have identified effective minimum inhibitory concentrations (MICs) against specific bacterial strains .

- Oxidative Stress Studies : Investigations into the antioxidant properties of indoline derivatives suggest that these compounds can effectively scavenge free radicals, offering protective effects against oxidative damage in cellular models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.